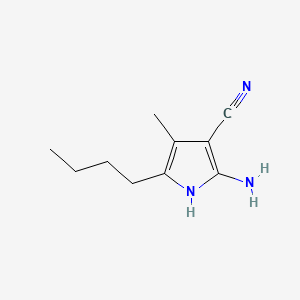

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

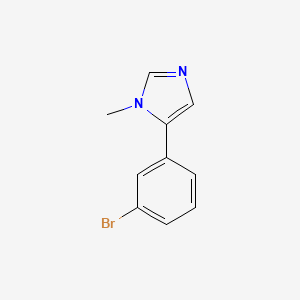

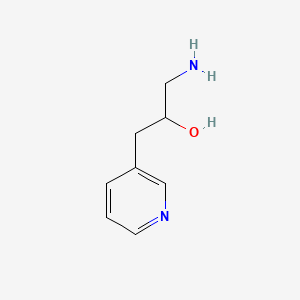

“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . This compound is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C10H15N3/c1-7-9(6-14)12(8)5(7)2-4/h3,9H,8H2,1H3 . This indicates that the molecule contains a pyrrole ring with various substituents.Physical And Chemical Properties Analysis

“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- (Macías, Castillo, & Portilla, 2018) explored a series of N-(pyrrol-2-yl)amines, synthesized starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. These compounds have significance in the synthesis of other valuable compounds, highlighting their role as key intermediates.

Corrosion Inhibition

- (Verma et al., 2015) demonstrated the use of related pyrrole-carbonitriles as corrosion inhibitors for mild steel in acidic environments. Their study highlights the potential of these compounds in industrial applications, particularly in corrosion prevention.

Synthesis of Novel Materials

- (Goslinski et al., 2009) conducted a study on the synthesis of novel macrocycles with peripheral pyrrolyl and pyridylmethylamino groups, starting from a compound similar to 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile. These materials show promise in applications such as chemical sensors and electronic materials due to their unique spectroscopic and electrochemical properties.

Antitumor Research

- (Liu et al., 2006) explored the synthesis and evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters for their cytotoxicity against cancer cell lines. This research indicates the potential of pyrrole-carbonitrile derivatives in medicinal chemistry, particularly in developing anticancer agents.

Safety And Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

The future directions for “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals or other chemical products .

Eigenschaften

IUPAC Name |

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRRQGXSZLWHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(N1)N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744295 |

Source

|

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

1227958-01-1 |

Source

|

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)